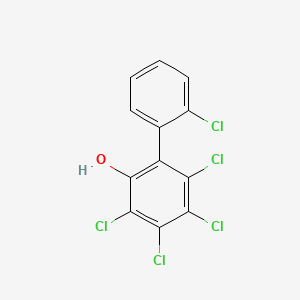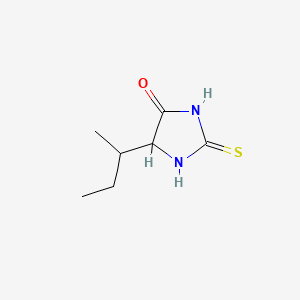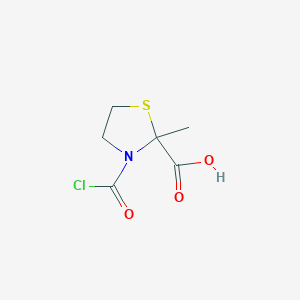
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorocarbonyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-carboxylic acid: A proline analog used in the synthesis of β-lactam antibiotics.
2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid: A compound with similar structural features but different biological activities
Uniqueness
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is unique due to its chlorocarbonyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58570-41-5 |
|---|---|
Molecular Formula |
C6H8ClNO3S |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
3-carbonochloridoyl-2-methyl-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c1-6(4(9)10)8(5(7)11)2-3-12-6/h2-3H2,1H3,(H,9,10) |
InChI Key |
UHVPLLCZKWZXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCS1)C(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



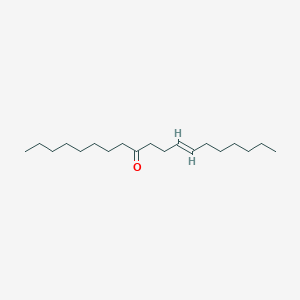
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
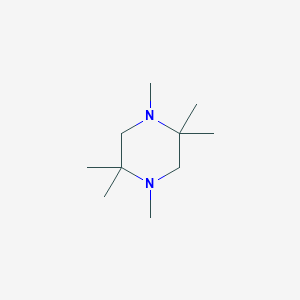
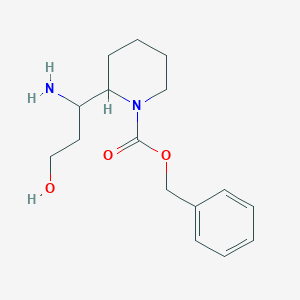
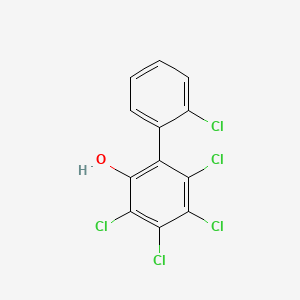
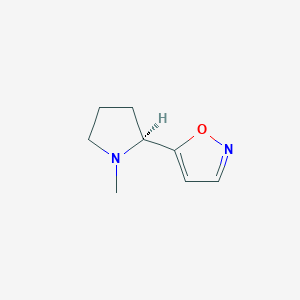
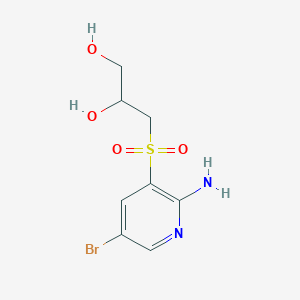
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
